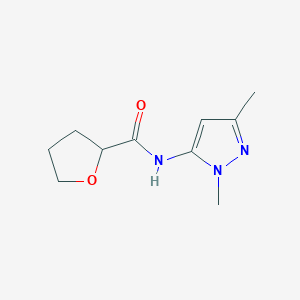

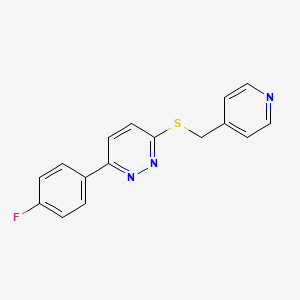

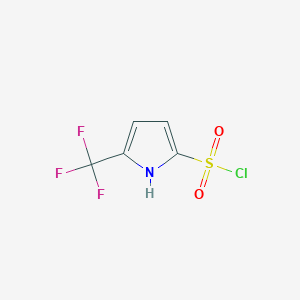

![molecular formula C11H16N2O2S B2757684 2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione CAS No. 1368420-44-3](/img/structure/B2757684.png)

2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione, also known as AMPT, is a heterocyclic compound with a unique structure and properties that make it attractive for a variety of scientific applications. AMPT is a colorless, crystalline solid with a molecular weight of 180.20 g/mol and a melting point of 188-190°C. It is soluble in water, alcohol, and organic solvents. AMPT has been used in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated the synthesis and potential anticancer activity of 1,3-thiazine-2,4-diones, closely related to the compound . These studies have found that phenyl- and naphthyl-substituted thiazinediones exhibit selective antitumoral activity against leukemia cells. The mechanisms of action include caspase cascade activation, imbalance in intracellular Ca(2+) and mitochondrial metabolism, and/or endoplasmic reticulum stress (Ferreira et al., 2013).

ERK1/2 Inhibition for Cancer Therapy

A series of analogs for a substrate-specific ERK1/2 inhibitor based on thiazolidine-2,4-dione core have been developed, demonstrating the critical role of structural positioning for enhanced anticancer activity. Shifting ethoxy substitution on the phenyl ring significantly improved the compounds' ability to inhibit cell proliferation and induce apoptosis (Li et al., 2009).

Enantioselective Catalysis

The compound has relevance in the field of synthetic chemistry, particularly in enantioselective catalysis. Research involving 1,4-amino alcohols derived from (R)-1-phenylethylamine, which shares structural similarities with the target compound, has shown significant enantioselectivity in the addition of diethylzinc to aldehydes, leading to various chiral secondary alcohols (Asami et al., 2015).

Antimicrobial Activity

Studies on derivatives of the thiazolidine-2,4-dione scaffold, including those with aminomethylphenyl substituents, have highlighted their antimicrobial potential. Notably, certain derivatives have shown higher activity compared to reference drugs against a spectrum of Gram-positive, Gram-negative bacteria, and fungi (Ghorab et al., 2017).

Molecular Docking and Drug Design

The compound's framework has been explored in drug design, with molecular docking studies revealing significant anti-cancer activity. Specifically, derivatives of thiazolidine-2,4-dione showed promising results in docking studies against protein kinases, suggesting a potential pathway for developing novel anticancer agents (Asati & Bharti, 2018).

Propiedades

IUPAC Name |

[4-(1,1-dioxothiazinan-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-16(13,14)15/h3-6H,1-2,7-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKLOGQCACGSFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone](/img/structure/B2757601.png)

![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757610.png)

![2,4-dichloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2757611.png)

![1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2757620.png)

![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B2757621.png)